Diethyl ethyl(phenylthio)malonate
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Overview
Description
Diethyl ethyl(phenylthio)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of ethyl and phenylthio groups attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl ethyl(phenylthio)malonate typically involves the alkylation of diethyl malonate with ethyl and phenylthio groups. One common method is the reaction of diethyl malonate with ethyl bromide and phenylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl ethyl(phenylthio)malonate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl ethyl(phenylthio)malonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl ethyl(phenylthio)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate ion, which is a key intermediate in many of its reactions. The enolate ion can participate in nucleophilic substitution, addition, and condensation reactions, leading to the formation of various products. The phenylthio group can also undergo oxidation, contributing to the compound’s versatility .
Comparison with Similar Compounds
Diethyl malonate: A simpler malonate ester without the ethyl and phenylthio groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Malonic acid: The parent compound of malonate esters, containing two carboxyl groups.
Uniqueness: Diethyl ethyl(phenylthio)malonate is unique due to the presence of both ethyl and phenylthio groups, which enhance its reactivity and provide additional functionalization options. This makes it a valuable intermediate in the synthesis of more complex molecules compared to simpler malonate esters.
Properties
CAS No. |
42798-11-8 |
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Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C15H20O4S/c1-4-15(13(16)18-5-2,14(17)19-6-3)20-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
MCHPGTVLOOEBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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